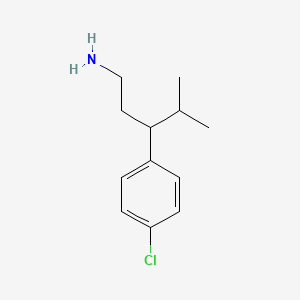
2-(1H-benzimidazol-2-ylsulfanyl)-N,N-bis(2-methylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-benzimidazol-2-ylsulfanyl)-N,N-bis(2-methylpropyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as BISA, and its chemical formula is C22H34N2O2S.
Scientific Research Applications
Synthesis and Biological Activity
2-(1H-benzimidazol-2-ylsulfanyl)-N,N-bis(2-methylpropyl)acetamide and its derivatives have been synthesized for various biological activities. A novel series of derivatives were synthesized and tested for antibacterial and antifungal activities against a range of pathogens. These compounds demonstrated excellent activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Aspergillus fumigatus and Candida albicans. Notably, certain compounds showed good cytotoxic activities, highlighting their potential in therapeutic applications (Devi, Shahnaz, & Prasad, 2022).
Antimicrobial and Cytotoxic Agents
Another study focused on the synthesis of similar derivatives, which were screened for in-vitro anti-bacterial and anti-fungal activities. The results revealed significant effectiveness against various microorganisms, emphasizing the potential of these compounds as antimicrobial and cytotoxic agents (Hosamani & Shingalapur, 2011).
Intramolecular Cyclization and Chemical Synthesis
Intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides leading to the synthesis of 3-(heteroarylsulfanyl)- and 3-sulfanylpyridin-2(1H)-ones was explored. This study highlights the versatile chemical synthesis applications of these compounds, including bromination, nitration, and alkylation, demonstrating their utility in developing new chemical entities (Savchenko et al., 2020).
Development of Clinical Candidates
This compound derivatives have also been identified as potential clinical candidates. For instance, a specific derivative was found to be a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1, suggesting its utility in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N,N-bis(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c1-12(2)9-20(10-13(3)4)16(21)11-22-17-18-14-7-5-6-8-15(14)19-17/h5-8,12-13H,9-11H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHJFTISGHBESO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)CSC1=NC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2651600.png)
![Methyl 5-oxaspiro[3.5]non-7-ene-7-carboxylate](/img/structure/B2651603.png)


![2-amino-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2651607.png)
![3-[2-(4-chlorobenzyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-cyclohexylpropanamide](/img/structure/B2651611.png)


![1-Ethyl-3-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid](/img/structure/B2651614.png)



![benzo[d]thiazol-2-yl(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2651620.png)
![1-[4-(1,3-Thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one](/img/structure/B2651621.png)